ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate
Overview
Description
“Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate” is a compound that contains a pyridine ring and a pyrazole ring. Pyridine is a basic heterocyclic organic compound with the chemical formula C5H5N. It is structurally related to benzene, with one methine group (=CH−) replaced by a nitrogen atom . The pyrazole ring is a heterocyclic aromatic organic compound, a five-membered ring with the formula C3H3N2H .
Molecular Structure Analysis
The molecular structure of “this compound” would be characterized by the presence of a pyridine ring and a pyrazole ring. The pyridine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .
Chemical Reactions Analysis
The reactivity of “this compound” would be influenced by the presence of the pyridine and pyrazole rings. Pyridine is a basic heterocycle and can undergo reactions typical of amines, such as protonation, alkylation, and acylation . Pyrazole can act as a ligand in coordination chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would be influenced by its molecular structure. For instance, the presence of the pyridine and pyrazole rings could contribute to its polarity and influence its solubility in different solvents .
Scientific Research Applications
Synthesis and Chemical Properties
- Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate plays a crucial role in the synthesis of various heterocyclic compounds. A study demonstrated an efficient synthesis of novel pyrazolo[3,4-b]pyridine products through condensation of pyrazole-5-amine derivatives and activated carbonyl groups, which underscores its utility in creating new N-fused heterocycles (Ghaedi et al., 2015).
Intermediate in Synthesis
- It serves as an important intermediate in various chemical syntheses. For example, its utility was highlighted in the preparation of pesticides like chlorantraniliprole, as described in a paper outlining an expedient synthesis route for the compound (Yeming Ju, 2014).
Role in Medicinal Chemistry
- In the field of medicinal chemistry, this compound is instrumental in the development of potential anticancer agents. It's involved in the synthesis and evaluation of novel pyrazole derivatives for their topoisomerase IIα inhibitory activity and cytotoxicity against cancerous cell lines (Alam et al., 2016).
Photoluminescent Properties
- The compound also finds application in the development of fluorophores. A study on the synthesis of 4-hydroxy pyrazolo[1,5-a]pyridines via a cascade reaction involving ethyl pyrazole-5-carboxylate highlighted its role in creating compounds with strong fluorescence in solutions (Yan et al., 2018).
Catalytic Applications
- The compound also has significance in catalysis, as illustrated in research focusing on asymmetric transfer hydrogenation of ketones catalyzed by pyrazolyl ethyl pyridine Fe(II) and Ni(II) complexes (Magubane et al., 2017).
Optical Properties
- Additionally, its derivatives exhibit unique optical properties. A study detailed the synthesis of novel derivatives involving ethyl 3-aryl-1H-pyrazole-5-carboxylate, characterizing their fluorescence spectral characteristics in dichloromethane (Ge et al., 2014).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets .
Mode of Action
It is likely that the compound interacts with its targets through a series of biochemical reactions, leading to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to influence various biochemical pathways .
Pharmacokinetics
These properties would significantly impact the bioavailability of the compound .
Result of Action
Similar compounds have been found to exert various biological effects .
Safety and Hazards
Future Directions
The future directions for research on “ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate” would depend on its potential applications. Given the wide range of biological activities exhibited by compounds containing pyridine and pyrazole rings, it could be of interest in the development of new pharmaceuticals .
Properties
IUPAC Name |
ethyl 1-pyridin-2-ylpyrazole-4-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-2-16-11(15)9-7-13-14(8-9)10-5-3-4-6-12-10/h3-8H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYPKAMXVXCKHIX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CN(N=C1)C2=CC=CC=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40569888 | |
Record name | Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
171193-35-4 | |
Record name | Ethyl 1-(pyridin-2-yl)-1H-pyrazole-4-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40569888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.